2,2-Dimethyl-6-nitro-chromane
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Overview
Description
2,2-Dimethyl-6-nitro-chromane is a heterocyclic organic compound with the molecular formula C11H13NO3. It belongs to the class of chromanes, which are derivatives of chromane, a bicyclic structure consisting of a benzene ring fused to a tetrahydropyran ring. The presence of a nitro group at the 6th position and two methyl groups at the 2nd position makes this compound unique. Chromane derivatives are known for their diverse biological activities and are used in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-6-nitro-chromane can be achieved through several methods. One common approach involves the reaction of aliphatic aldehydes with (E)-2-(2-nitrovinyl)phenols in the presence of organocatalysts. This reaction proceeds via a domino Michael/hemiacetalization reaction followed by PCC oxidation and dehydroxylation . The reaction conditions typically involve the use of modularly designed organocatalysts, which are self-assembled from cinchona alkaloid derivatives and amino acids in the reaction media .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The scalability of the reaction and the availability of starting materials are crucial factors in industrial production. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2,2-Dimethyl-6-nitro-chromane undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 2,2-Dimethyl-6-amino-chromane, while substitution reactions can produce various functionalized derivatives.
Scientific Research Applications
2,2-Dimethyl-6-nitro-chromane has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Chromane derivatives, including this compound, are investigated for their therapeutic potential in treating various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-6-nitro-chromane involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, such as inhibition of enzymes or disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
2,2-Dimethylchromene: A structurally similar compound with different substituents.
6-Nitrochromane: A compound with a similar nitro group but lacking the dimethyl substitution.
Chromane Derivatives: Various derivatives with different functional groups attached to the chromane scaffold.
Uniqueness: 2,2-Dimethyl-6-nitro-chromane is unique due to the specific combination of the nitro group and the dimethyl substitution. This combination imparts distinct chemical and biological properties to the compound, making it valuable for specific research applications.
Biological Activity
2,2-Dimethyl-6-nitro-chromane (C11H13NO3) is a heterocyclic organic compound belonging to the chromane family. Its unique structure, characterized by a nitro group at the 6th position and two methyl groups at the 2nd position, contributes to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
The compound's molecular structure is illustrated as follows:
Key Features:
- Nitro Group: Known for its ability to undergo reduction reactions.
- Dimethyl Substitution: Provides steric hindrance that may influence biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The nitro group can be reduced to form reactive intermediates that interact with cellular components, potentially leading to:
- Enzyme Inhibition: The compound may inhibit various enzymes involved in metabolic pathways.
- Radical Scavenging: Studies suggest that derivatives of this compound exhibit radical scavenging activity, which could be beneficial in oxidative stress-related conditions .
Antimicrobial Activity
Research indicates that this compound has significant antimicrobial properties. A study highlighted its effectiveness against various pathogenic microorganisms, suggesting potential applications in developing new antimicrobial agents .
Anticancer Potential
Preliminary studies have shown that chromane derivatives, including this compound, possess anticancer properties. The compound's ability to induce apoptosis in cancer cells has been documented in several in vitro studies, indicating its potential as a therapeutic agent against certain types of cancer .
Case Studies
Synthesis and Research Applications
The synthesis of this compound can be achieved through various methods, including the reaction of aliphatic aldehydes with (E)-2-(2-nitrovinyl)phenols under organocatalytic conditions. This compound serves as a building block for more complex organic molecules and is investigated for its therapeutic potential in treating diseases such as cancer and microbial infections .
Properties
IUPAC Name |
2,2-dimethyl-6-nitro-3,4-dihydrochromene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-11(2)6-5-8-7-9(12(13)14)3-4-10(8)15-11/h3-4,7H,5-6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZLVJGQTADSUOQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C(O1)C=CC(=C2)[N+](=O)[O-])C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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